3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Description
3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C22H19BrN6O3 and its molecular weight is 495.337. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a triazole ring, which is a type of heterocyclic compound. Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .
Mode of Action
The exact mode of action would depend on the specific target of the compound. Triazole compounds generally interact with their targets through the nitrogen atoms in the triazole ring .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. Triazole compounds have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. Given the wide range of biological activities exhibited by triazole compounds, the effects could be quite diverse .
Properties
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O3/c1-12-4-6-13(7-5-12)11-28-17-19(30)24-22(31)27(2)20(17)29-18(25-26-21(28)29)15-10-14(23)8-9-16(15)32-3/h4-10H,11H2,1-3H3,(H,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXCNKQQKHLDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=C(C=CC(=C5)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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